![molecular formula C21H25ClN2O5S B11174706 4-(4-chloro-2-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide](/img/structure/B11174706.png)
4-(4-chloro-2-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide
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Overview
Description
4-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a morpholine sulfonyl group, and a butanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Chlorinated Phenoxy Group: This step involves the chlorination of 2-methylphenol to produce 4-chloro-2-methylphenol.
Attachment of the Phenoxy Group to the Butanamide Backbone: This step involves the reaction of 4-chloro-2-methylphenol with butanoyl chloride under basic conditions to form the phenoxybutanamide intermediate.
Introduction of the Morpholine Sulfonyl Group: This step involves the reaction of the phenoxybutanamide intermediate with morpholine-4-sulfonyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenoxy group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BUTANAMIDE has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
4-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BUTANAMIDE can be compared with other similar compounds, such as:
4-Chloro-2-methoxyphenol: A simpler compound with a similar chlorinated phenoxy group.
1-Chloro-4-{[4-(4-methylphenoxy)phenyl]sulfonyl}benzene: A compound with a similar sulfonyl group but different overall structure.
2-Chloro-4-{[3-chloro-4-(4-methylphenoxy)phenyl]sulfonyl}-1-(4-methylphenoxy)benzene: A more complex compound with multiple chlorinated phenoxy groups.
The uniqueness of 4-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BUTANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 4-(4-chloro-2-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly in anti-inflammatory and antibacterial applications. This article reviews the biological activity of this compound, drawing from various studies and research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
Research indicates that the biological activity of this compound may be attributed to its ability to modulate inflammatory pathways. Specifically, it has been shown to inhibit pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in vitro and in vivo. These cytokines play a crucial role in mediating inflammatory responses, and their suppression can lead to reduced inflammation and tissue damage.
In Vitro Studies
In vitro studies have demonstrated that the compound effectively reduces the expression of inflammatory markers. For instance, a study highlighted that compounds with similar structures showed significant inhibition of IL-1β and IL-6 mRNA expression in human liver hepatocytes treated with lipopolysaccharide (LPS), a known inducer of inflammation .
Table 1: In Vitro Effects on Cytokine Expression
Compound | Cytokine Inhibition | Concentration (µM) | Cell Type |
---|---|---|---|
5f | IL-1β, IL-6 | 10 | AML-12 |
4d | TNF-α | 10 | AML-12 |
In Vivo Studies
In vivo experiments have further corroborated the anti-inflammatory effects observed in vitro. Administration of the compound in animal models showed a significant reduction in liver inflammation, as evidenced by decreased levels of alanine aminotransferase (ALT) and aspartate transaminase (AST) following LPS treatment. Histological analyses revealed reduced macrophage infiltration in liver tissues, indicating an overall improvement in inflammatory response .
Case Study: LPS-Induced Inflammation Model
In a controlled study using LPS-induced inflammation in mice:
- Objective : To assess the anti-inflammatory potential of the compound.
- Findings : Treatment with the compound resulted in:
- Lowered levels of pro-inflammatory cytokines (IL-1β, IL-6).
- Decreased ALT and AST levels compared to control groups.
- Histological improvements with reduced macrophage presence.
Antibacterial Activity
While primarily studied for its anti-inflammatory properties, preliminary investigations into its antibacterial activity suggest potential efficacy against certain bacterial strains. The mechanism appears to involve interference with bacterial metabolic pathways, although specific details regarding its antibacterial spectrum remain under investigation .
Structure-Activity Relationship (SAR)
The structure of this compound is critical for its biological activity. Modifications at various positions on the phenyl rings or alterations to the butanamide backbone can significantly affect potency and selectivity against target pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-chloro-2-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide, and how can purity be optimized?
The compound is synthesized via a multi-step process:
Intermediate preparation : React 4-(4-chloro-2-methylphenoxy)butanoic acid with thionyl chloride to form the corresponding acid chloride.
Amide coupling : Combine the acid chloride with 4-(morpholin-4-ylsulfonyl)aniline in the presence of a base (e.g., triethylamine) under anhydrous conditions .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity.
Key considerations : Monitor reaction progress via TLC and confirm structural integrity using 1H-NMR and LC-MS .
Q. How can researchers validate the structural identity of this compound?
- Spectroscopic techniques :
- Mass spectrometry : ESI-MS should show [M+H]+ at m/z 437.1 (calculated for C21H25ClN2O4S) .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility :
- Stability :
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported bioactivity data?
Contradictions in IC50 values (e.g., enzyme inhibition) may arise from assay conditions. Mitigation strategies include:
- Standardized protocols : Use consistent ATP concentrations (1 mM) and incubation times (30 min) for kinase assays.
- Control for off-target effects : Include a counterscreen against unrelated enzymes (e.g., PKA or MAPK) .
- Data normalization : Express activity relative to a reference inhibitor (e.g., staurosporine) to account for batch-to-batch variability .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?
-
Core modifications :
Position Modification Impact on Activity Phenoxy ring Replace Cl with F Reduces logP, enhances solubility Morpholine Substitute with piperidine Alters target selectivity -
High-throughput screening : Test analogs against a panel of 50+ kinases to map selectivity .
-
Computational docking : Use AutoDock Vina to predict binding modes to the ATP pocket of target kinases .
Q. How can researchers address discrepancies in solubility data during formulation studies?
- Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) to enhance aqueous solubility while minimizing cytotoxicity .
- Nanoparticle encapsulation : Employ PLGA nanoparticles (size: 150–200 nm) for sustained release in in vivo models .
Q. What analytical strategies are suitable for detecting degradation products?
- HPLC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to separate and identify hydrolysis byproducts (e.g., free sulfonamide or phenoxy fragments) .
- Forced degradation studies : Expose the compound to UV light (254 nm, 48 hr) and oxidative conditions (3% H2O2) to simulate stability challenges .
Q. Methodological Tables
Table 1. Key Physicochemical Properties
Property | Value | Reference |
---|---|---|
Molecular weight | 437.95 g/mol | |
logP (predicted) | 3.8 | |
Hydrogen bond acceptors | 6 | |
Topological polar surface area | 89.2 Ų |
Table 2. Recommended In Vitro Assay Conditions
Parameter | Optimal Value | Rationale |
---|---|---|
Cell line | HEK293T | High transfection efficiency |
Incubation time | 48 hr | Steady-state inhibition |
DMSO concentration | ≤0.1% | Minimize solvent toxicity |
Positive control | Imatinib (1 µM) | Validate assay reliability |
Properties
Molecular Formula |
C21H25ClN2O5S |
---|---|
Molecular Weight |
453.0 g/mol |
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide |
InChI |
InChI=1S/C21H25ClN2O5S/c1-16-15-17(22)4-9-20(16)29-12-2-3-21(25)23-18-5-7-19(8-6-18)30(26,27)24-10-13-28-14-11-24/h4-9,15H,2-3,10-14H2,1H3,(H,23,25) |
InChI Key |
AWEGKLZJGIIUBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
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